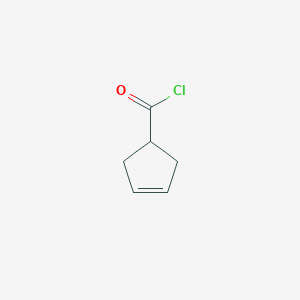

Cyclopent-3-ene-1-carbonyl chloride

Description

BenchChem offers high-quality Cyclopent-3-ene-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopent-3-ene-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-ene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNPWJAWAATBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524738 | |

| Record name | Cyclopent-3-ene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-80-7 | |

| Record name | Cyclopent-3-ene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Cyclopent-3-ene-1-carbonyl chloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclopent-3-ene-1-carbonyl chloride is a reactive acyl chloride derivative of cyclopentene. Its bifunctional nature, containing both a reactive carbonyl group and a carbon-carbon double bond, makes it a potentially valuable building block in organic synthesis, including the development of novel therapeutic agents. This document provides a concise overview of its known physical and chemical properties, general reactivity, and handling considerations.

Chemical Identity and Physical Properties

Cyclopent-3-ene-1-carbonyl chloride, with the CAS number 3744-80-7, is a derivative of cyclopentene characterized by the presence of a carbonyl chloride group.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClO | [1][4] |

| Molecular Weight | 130.57 g/mol | [1][2][4] |

| IUPAC Name | cyclopent-3-ene-1-carbonyl chloride | [1] |

| Synonyms | 3-Cyclopentene-1-carbonyl chloride | [1][4] |

| CAS Number | 3744-80-7 | [1][2][3][4] |

| Boiling Point | 84-85 °C (at 65 Torr) | [4] |

| Predicted Density | ~1.0 g/cm³ | [4] |

Chemical Properties and Reactivity

As an acyl chloride, Cyclopent-3-ene-1-carbonyl chloride exhibits high reactivity, particularly towards nucleophiles. This reactivity profile is central to its application in synthesis.

Key Chemical Characteristics:

-

Reactivity with Nucleophiles: The compound readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, water) to form corresponding esters, amides, and carboxylic acids.

-

Moisture Sensitivity: It reacts violently with water, hydrolyzing to the corresponding carboxylic acid (3-cyclopentene-1-carboxylic acid) and liberating hydrogen chloride gas.[5] This necessitates handling under anhydrous conditions.

-

Thermal Stability: While stable under recommended storage conditions, thermal decomposition can lead to the release of irritating and toxic gases.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[5]

The general reactivity of acyl chlorides like Cyclopent-3-ene-1-carbonyl chloride is a cornerstone of their synthetic utility. This is primarily driven by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophilic reagents.

Figure 1: General reaction pathway for Cyclopent-3-ene-1-carbonyl chloride.

Synthesis and Experimental Considerations

While detailed, proprietary experimental protocols are not publicly available, the synthesis of Cyclopent-3-ene-1-carbonyl chloride logically proceeds from its corresponding carboxylic acid.

3.1. General Synthetic Approach

The standard method for preparing acyl chlorides involves the treatment of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Figure 2: A logical workflow for the synthesis of the title compound.

3.2. Experimental Protocol: General Note

A representative, though not specific, protocol would involve the slow addition of thionyl chloride to 3-cyclopentene-1-carboxylic acid in an inert, anhydrous solvent (e.g., dichloromethane or toluene), potentially with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion. Progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The final product is then isolated and purified, commonly by distillation under reduced pressure to avoid thermal decomposition.

Safety and Handling

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling Cyclopent-3-ene-1-carbonyl chloride.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] The material is flammable and moisture-sensitive.[5][6] Containers should be kept tightly closed in a dry, cool, and well-ventilated area.

-

Hazards: This compound causes severe skin burns and eye damage.[5][7] Inhalation may be harmful, and thermal decomposition can produce irritating vapors.[5] It reacts violently with water.[5]

Relevance in Drug Discovery and Development

While specific signaling pathways involving Cyclopent-3-ene-1-carbonyl chloride are not documented in public literature, its utility lies in its role as a synthetic intermediate. Acyl chlorides are fundamental reagents for creating ester and amide bonds, which are prevalent in pharmaceutically active molecules. For instance, a related isomer, 1-Cyclopentene-1-carbonyl chloride, is used in synthesizing compounds for cancer treatment research.[8] The unique stereochemistry and unsaturation of the cyclopentene ring in the title compound offer a scaffold that can be exploited to generate novel chemical entities with potential biological activity. Researchers can use it to introduce the cyclopentenyl-carbonyl moiety into larger molecules to probe structure-activity relationships (SAR) in drug discovery programs.

References

- 1. Cyclopent-3-ene-1-carbonyl chloride | C6H7ClO | CID 13173314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Cyclopentene-1-carbonyl chloride | 3744-80-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Cyclopentanecarbonyl chloride | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-CYCLOPENTENE-1-CARBONYL CHLORIDE | 59253-90-6 [chemicalbook.com]

Cyclopent-3-ene-1-carbonyl chloride CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclopent-3-ene-1-carbonyl chloride, a specialty chemical intermediate. While detailed experimental protocols and biological pathway associations for this specific molecule are not extensively documented in public literature, this document consolidates available data on its chemical identity and physical properties. Furthermore, it presents general methodologies for its synthesis and typical reactions based on its functional groups, providing a foundational understanding for researchers interested in its potential applications.

Chemical Identity and Properties

Cyclopent-3-ene-1-carbonyl chloride is a carbocyclic compound containing a reactive acyl chloride functional group and a cyclopentene ring. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 3744-80-7 |

| Molecular Formula | C₆H₇ClO |

| Molecular Weight | 130.57 g/mol |

| Synonyms | 3-Cyclopentene-1-carbonyl chloride |

Data compiled from supplier and chemical database information.[1][2][3][4][5]

Potential Synthetic Routes and Key Reactions

General Synthetic Approach

Acyl chlorides are commonly synthesized from their corresponding carboxylic acids. A general and widely used method is the treatment of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This approach, applied to 3-cyclopentenecarboxylic acid, would be a logical route to obtain Cyclopent-3-ene-1-carbonyl chloride.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to neutralize HCl gas, add 3-cyclopentenecarboxylic acid and a suitable inert solvent (e.g., dichloromethane or toluene).

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of HCl and/or SO₂ gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Work-up: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure (distillation) to yield the crude Cyclopent-3-ene-1-carbonyl chloride.

-

Purification: The product can be purified by vacuum distillation.

Typical Reactions of Cyclopent-3-ene-1-carbonyl chloride

As a reactive acyl chloride, this compound is expected to be a versatile intermediate for the synthesis of various derivatives through nucleophilic acyl substitution.

Table of Potential Reactions:

| Reaction Type | Nucleophile | Product Class | General Conditions |

| Amide Formation | Primary/Secondary Amine | Cyclopentenyl Amide | Aprotic solvent, often with a non-nucleophilic base |

| Ester Formation | Alcohol | Cyclopentenyl Ester | Aprotic solvent, often with a non-nucleophilic base |

| Friedel-Crafts Acylation | Aromatic Ring (e.g., Benzene) | Cyclopentenyl Aryl Ketone | Lewis acid catalyst (e.g., AlCl₃) |

Logical Workflow for Application

Given its chemical structure, Cyclopent-3-ene-1-carbonyl chloride is logically positioned as a building block in synthetic chemistry. The following diagram illustrates a conceptual workflow for its use in creating more complex molecules, which could be of interest in medicinal chemistry and materials science.

Conclusion

Cyclopent-3-ene-1-carbonyl chloride, with the CAS number 3744-80-7 and molecular formula C₆H₇ClO, is a reactive chemical intermediate. While specific, detailed applications and experimental protocols are not widely published, its chemical nature suggests utility as a precursor for a variety of cyclopentene-containing compounds. The general synthetic and reaction pathways outlined in this guide provide a framework for researchers to explore its potential in the development of novel molecules for drug discovery and other scientific endeavors. Further research into this compound is warranted to fully elucidate its reactivity and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 4. 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 [sigmaaldrich.com]

- 5. IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to Cyclopent-3-ene-1-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopent-3-ene-1-carbonyl chloride, a reactive acyl chloride derivative of a cyclopentene carboxylic acid, is a valuable building block in organic synthesis. Its strained five-membered ring and the presence of a reactive carbonyl chloride group make it an attractive synthon for the introduction of the cyclopentenyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its emerging applications in the field of drug discovery and development. The cyclopentene and cyclopentenone cores are considered "privileged structures" in medicinal chemistry, frequently appearing in a variety of biologically active natural products and synthetic compounds, including prostaglandins, carbocyclic nucleosides, and various anticancer and antiviral agents.

Chemical Properties and Data

Cyclopent-3-ene-1-carbonyl chloride is a colorless to light yellow liquid with the molecular formula C₆H₇ClO.[1] It is characterized by its high reactivity, particularly towards nucleophiles, which is typical for acyl chlorides. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | cyclopent-3-ene-1-carbonyl chloride | [1] |

| Synonyms | 3-Cyclopentene-1-carbonyl chloride | [1] |

| CAS Number | 3744-80-7 | [2] |

| Molecular Formula | C₆H₇ClO | [1] |

| Molecular Weight | 130.57 g/mol | [1] |

| SMILES | C1C=CCC1C(=O)Cl | [1] |

| InChIKey | PNNPWJAWAATBJZ-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis of Cyclopent-3-ene-1-carbonyl chloride

The most common and direct method for the synthesis of Cyclopent-3-ene-1-carbonyl chloride is the reaction of its corresponding carboxylic acid, 3-cyclopentenecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used reagents for this transformation due to their efficacy and the volatile nature of their byproducts.

Experimental Protocol: General Preparation from 3-Cyclopentenecarboxylic Acid

This protocol describes a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

3-Cyclopentenecarboxylic acid

-

Thionyl chloride or Oxalyl chloride (1.2 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)

Procedure:

-

To a solution of 3-cyclopentenecarboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the chlorinating agent (thionyl chloride or oxalyl chloride, 1.2-2.0 equivalents) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of DMF is typically added to the carboxylic acid solution before the addition of oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride).

-

Once the reaction is complete, carefully remove the solvent and excess chlorinating agent in vacuo using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

The resulting crude Cyclopent-3-ene-1-carbonyl chloride can be purified by distillation under reduced pressure to yield the pure product.

This synthesis pathway is depicted in the following workflow diagram.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes Cyclopent-3-ene-1-carbonyl chloride a versatile reagent for introducing the cyclopentenyl moiety. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form the corresponding amides, esters, and ketones.

Amide Formation: A Gateway to Bioactive Molecules

The reaction with primary and secondary amines to form amides is a particularly important transformation in drug development, as the amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents.

This protocol outlines a general method for the synthesis of amides from Cyclopent-3-ene-1-carbonyl chloride and an amine.[3]

Materials:

-

Cyclopent-3-ene-1-carbonyl chloride (1.0 equivalent)

-

Primary or secondary amine (1.0-1.2 equivalents)

-

A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) (1.1-2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine (1.0-1.2 equivalents) and the base (1.1-2.0 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Cyclopent-3-ene-1-carbonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.

-

The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

The general workflow for this amide formation is illustrated below.

Role in the Synthesis of PARP Inhibitors

This example highlights the utility of small cyclic acyl chlorides in the late-stage functionalization of complex drug molecules. The cyclopentenyl group, introduced via Cyclopent-3-ene-1-carbonyl chloride, can serve a similar purpose, providing a lipophilic and conformationally constrained moiety that can favorably interact with protein binding pockets.

The logical workflow for the potential integration of Cyclopent-3-ene-1-carbonyl chloride in a drug discovery cascade, inspired by the synthesis of PARP inhibitors, is presented below.

Conclusion

Cyclopent-3-ene-1-carbonyl chloride is a valuable and reactive chemical entity with significant potential in the synthesis of complex organic molecules. Its straightforward preparation and high reactivity make it an ideal reagent for introducing the cyclopentenyl group, a structural motif frequently found in biologically active compounds. While its direct application in an approved drug is yet to be widely documented, the established use of similar cyclic acyl chlorides in the synthesis of important therapeutics like PARP inhibitors underscores its potential. For researchers and scientists in drug development, Cyclopent-3-ene-1-carbonyl chloride represents a versatile tool for the exploration of new chemical space and the development of novel therapeutic agents.

References

- 1. Cyclopent-3-ene-1-carbonyl chloride | C6H7ClO | CID 13173314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Cyclopent-3-ene-1-carbonyl chloride from its carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopent-3-ene-1-carbonyl chloride from its corresponding carboxylic acid. Acyl chlorides are pivotal reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives essential in the development of novel therapeutic agents. This document outlines the prevalent synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient synthesis.

Introduction to Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This conversion is critical because the hydroxyl group is a poor leaving group, rendering the carboxylic acid relatively unreactive toward nucleophilic acyl substitution. In contrast, the chloride ion is an excellent leaving group, making the resulting acyl chloride a highly reactive and versatile intermediate for further molecular elaboration.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like PCl₃ and PCl₅.[1][2] The choice of reagent often depends on the substrate's sensitivity, desired purity, and scale of the reaction. For the synthesis of cyclopent-3-ene-1-carbonyl chloride, thionyl chloride and oxalyl chloride are the most suitable and widely employed reagents due to their efficacy and the volatile nature of their byproducts, which simplifies purification.[1][3][4]

Recommended Synthetic Methodologies

The conversion of cyclopent-3-ene-1-carboxylic acid to its acyl chloride can be effectively achieved using either thionyl chloride or oxalyl chloride. The isolated double bond in the starting material is generally stable under these reaction conditions.

Method A: Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and highly efficient reagent for this transformation.[1] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5][6] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, facilitating their removal from the reaction mixture.[1]

Method B: Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent, often considered milder and more selective than thionyl chloride.[7] It is particularly useful for small-scale preparations and for substrates sensitive to the harsher conditions of thionyl chloride. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the reactive Vilsmeier reagent in situ.[8][9] Similar to thionyl chloride, the byproducts (CO, CO₂, and HCl) are all gases.[4]

Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood as the reagents are corrosive and toxic, and the reactions evolve noxious gases (HCl, SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Protocol 1: Synthesis using Thionyl Chloride

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH), place cyclopent-3-ene-1-carboxylic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (typically around 70-80 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (rotary evaporation).

-

Purification: The crude cyclopent-3-ene-1-carbonyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopent-3-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.5 eq) dropwise via a syringe.[7] Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7] The reaction is typically complete when gas evolution ceases.

-

Work-up and Purification: The solvent and excess reagents are volatile and can be carefully removed under reduced pressure. The resulting crude acyl chloride is often of high purity and can be used directly for the next step or further purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cyclopent-3-ene-1-carbonyl chloride.

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |

| Catalyst | None required | N,N-Dimethylformamide (catalytic) |

| Solvent | Neat SOCl₂ or inert solvent (DCM, Toluene) | Anhydrous DCM |

| Temperature | Reflux (70-80 °C) | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Typical Yield | > 90% | > 95% |

| Purification | Fractional Distillation (vacuum) | Removal of volatiles (vacuum) or Distillation |

| Product Purity | High after distillation | Very high, often used crude[10] |

| CAS Number | 3744-80-7[10][11][12] | 3744-80-7[10][11][12] |

| Molecular Formula | C₆H₇ClO[11][12] | C₆H₇ClO[11][12] |

| Molecular Weight | 130.57 g/mol [10][11] | 130.57 g/mol [10][11] |

Visualized Mechanisms and Workflows

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Reaction mechanism for thionyl chloride-mediated acyl chloride synthesis.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure, from starting materials to the final purified product.

Caption: General experimental workflow for the synthesis of acyl chlorides.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 7. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. m.youtube.com [m.youtube.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Cyclopent-3-ene-1-carbonyl chloride | C6H7ClO | CID 13173314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cyclopent-3-ene-1-carbonyl chloride | 3744-80-7 | Buy Now [molport.com]

Spectroscopic Profile of Cyclopent-3-ene-1-carbonyl chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopent-3-ene-1-carbonyl chloride (CAS No. 3744-80-7), a valuable reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) data, a theoretical mass spectrometry (MS) fragmentation pattern, and detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on established principles of spectroscopy and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Cyclopent-3-ene-1-carbonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.7 | Singlet | 2H | Olefinic protons (H-3, H-4) |

| ~3.6 | Quintet | 1H | Methine proton (H-1) |

| ~2.8 | Multiplet | 4H | Allylic protons (H-2, H-5) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for Cyclopent-3-ene-1-carbonyl chloride

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Carbonyl | C=O |

| ~128 | Olefinic CH | C-3, C-4 |

| ~55 | Methine CH | C-1 |

| ~38 | Allylic CH₂ | C-2, C-5 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Cyclopent-3-ene-1-carbonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1650 | Medium | C=C stretch |

| ~750 | Strong | C-Cl stretch |

Sample phase: Liquid film

Mass Spectrometry (MS)

The mass spectrum of Cyclopent-3-ene-1-carbonyl chloride is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Theoretical Mass Spectrometry Fragmentation for Cyclopent-3-ene-1-carbonyl chloride

| m/z | Proposed Fragment |

| 130/132 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 95 | [M - Cl]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Cyclopent-3-ene-1-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Cyclopent-3-ene-1-carbonyl chloride.

Materials:

-

Cyclopent-3-ene-1-carbonyl chloride

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of Cyclopent-3-ene-1-carbonyl chloride in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. This will require a longer acquisition time.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals.

-

Determine the chemical shifts of the signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid Cyclopent-3-ene-1-carbonyl chloride.

Materials:

-

Cyclopent-3-ene-1-carbonyl chloride

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

-

Pipette

-

Acetone (for cleaning)

-

Kimwipes

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and dry with a Kimwipe.

-

Place one to two drops of liquid Cyclopent-3-ene-1-carbonyl chloride onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the major absorption bands.

-

After analysis, clean the salt plates thoroughly with acetone and return them to storage in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of Cyclopent-3-ene-1-carbonyl chloride.

Materials:

-

Cyclopent-3-ene-1-carbonyl chloride

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Vials and syringe

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

Ionize the sample using Electron Ionization (EI) at a standard energy (typically 70 eV).

-

The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like Cyclopent-3-ene-1-carbonyl chloride.

Caption: Workflow for the spectroscopic characterization of Cyclopent-3-ene-1-carbonyl chloride.

Reactivity Profile of Cyclopent-3-ene-1-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopent-3-ene-1-carbonyl chloride is a bifunctional molecule possessing both a reactive acyl chloride and a carbon-carbon double bond. This unique structural combination makes it a versatile building block in organic synthesis, particularly for the construction of complex cyclic and polycyclic frameworks relevant to drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity profile of cyclopent-3-ene-1-carbonyl chloride, detailing its synthesis, spectroscopic characterization, and key chemical transformations. The discussion encompasses nucleophilic acyl substitution, Friedel-Crafts acylation, and the influence of the olefinic moiety on the reactivity of the acyl chloride group, supported by experimental protocols and quantitative data.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful electrophiles in a wide array of chemical reactions. The presence of an additional functional group, such as an alkene, within the same molecule significantly expands its synthetic utility. Cyclopent-3-ene-1-carbonyl chloride, with its strained five-membered ring and reactive double bond, presents a unique platform for the synthesis of novel molecular architectures. The interplay between the acyl chloride and the alkene functionalities can lead to a diverse range of chemical behaviors, including standard nucleophilic acyl substitutions and potential intramolecular cyclizations or cycloaddition reactions. Understanding the distinct reactivity of this compound is crucial for its effective application in the synthesis of pharmaceuticals and other advanced materials.

Synthesis of Cyclopent-3-ene-1-carbonyl chloride

The most common and efficient method for the preparation of Cyclopent-3-ene-1-carbonyl chloride is the reaction of its parent carboxylic acid, Cyclopent-3-ene-1-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are all effective for this transformation.[1][2] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to its mild reaction conditions and the formation of volatile byproducts, which simplifies purification.[3]

Experimental Protocol: Synthesis using Oxalyl Chloride

Materials:

-

Cyclopent-3-ene-1-carboxylic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve Cyclopent-3-ene-1-carboxylic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred solution.

-

Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture. Vigorous gas evolution (CO₂ and CO) will be observed.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours at room temperature, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude Cyclopent-3-ene-1-carbonyl chloride. The product is often used in the next step without further purification due to its reactivity.

Spectroscopic Data

The structural characterization of Cyclopent-3-ene-1-carbonyl chloride is achieved through various spectroscopic techniques.

| Spectroscopic Data | Cyclopent-3-ene-1-carbonyl chloride |

| 1H NMR (ppm) | Protons alpha to the carbonyl group are expected to resonate in the region of 2.5-3.0 ppm. Olefinic protons will appear further downfield. |

| 13C NMR (ppm) | The carbonyl carbon is anticipated to have a chemical shift in the range of 170-180 ppm.[5] |

| IR (cm-1) | A strong, characteristic C=O stretching absorption is expected between 1780 and 1815 cm-1.[6] |

| Mass Spec. (m/z) | The mass spectrum is expected to show a molecular ion peak and a prominent acylium ion fragment resulting from the loss of the chlorine atom. |

Reactivity Profile

The reactivity of Cyclopent-3-ene-1-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. However, the presence of the double bond can influence the molecule's reactivity and provides a site for further synthetic transformations.

Nucleophilic Acyl Substitution

Cyclopent-3-ene-1-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[1]

-

Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid. This reaction is often vigorous.[7]

-

Alcoholysis/Phenolysis: Alcohols and phenols react to form esters. These reactions are typically fast and can be performed at room temperature or with gentle heating.[5] The use of a non-nucleophilic base, such as pyridine, is common to scavenge the HCl byproduct.[8]

-

Aminolysis: Ammonia, primary amines, and secondary amines react to produce amides. Two equivalents of the amine are often used, with one equivalent acting as a nucleophile and the second as a base to neutralize the HCl formed.[2]

Quantitative Data for Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product | Typical Yield (%) | Reference |

| Water | Cyclopent-3-ene-1-carboxylic acid | High | [7] |

| Ethanol | Ethyl cyclopent-3-ene-1-carboxylate | >90 | [5] |

| Aniline | N-phenylcyclopent-3-ene-1-carboxamide | High | Inferred from general reactivity |

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), Cyclopent-3-ene-1-carbonyl chloride can acylate aromatic compounds. This electrophilic aromatic substitution reaction introduces the cyclopent-3-enecarbonyl group onto the aromatic ring, forming a ketone.[9] The reaction with electron-rich aromatic compounds like anisole proceeds readily.[10]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

-

Cyclopent-3-ene-1-carbonyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Hydrochloric acid (aq)

-

Separatory funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C.

-

Add a solution of Cyclopent-3-ene-1-carbonyl chloride in anhydrous DCM dropwise to the stirred suspension.

-

To this mixture, add a solution of anisole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Reactions Involving the Double Bond

The double bond in the cyclopentene ring can undergo typical alkene reactions. However, the reactivity can be influenced by the electron-withdrawing nature of the acyl chloride group. Potential reactions include:

-

Electrophilic Addition: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) across the double bond.

-

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions, although its reactivity may be modest unless activated by conjugation, which is not present in this molecule.

-

Intramolecular Reactions: Under certain conditions, intramolecular reactions involving both the acyl chloride and the double bond may be possible, leading to the formation of bicyclic compounds.[11]

Conclusion

Cyclopent-3-ene-1-carbonyl chloride is a highly reactive and synthetically valuable intermediate. Its reactivity is primarily dictated by the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles to produce esters, amides, and the parent carboxylic acid in high yields. Furthermore, it is an effective reagent for the Friedel-Crafts acylation of aromatic compounds. The presence of the double bond offers additional opportunities for synthetic transformations, making this molecule a versatile tool for the construction of complex organic molecules. This guide provides a foundational understanding of the reactivity of Cyclopent-3-ene-1-carbonyl chloride, which is essential for its application in modern organic synthesis, particularly in the fields of drug discovery and materials science. Further research into the interplay between the two functional groups and the exploration of its utility in cycloaddition and intramolecular reactions will undoubtedly continue to expand its synthetic applications.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 10. youtube.com [youtube.com]

- 11. Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unveiling the Key Differences Between Cyclopent-3-ene-1-carbonyl Chloride and its Saturated Analog, Cyclopentanecarbonyl Chloride

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core differences between Cyclopent-3-ene-1-carbonyl chloride and its saturated counterpart, Cyclopentanecarbonyl chloride. Understanding the nuanced distinctions in their physical properties, reactivity, and synthetic pathways is crucial for their effective application in organic synthesis.

Structural and Physical Properties: A Tale of Saturation

The primary structural difference between the two molecules lies in the presence of a carbon-carbon double bond within the cyclopentane ring of Cyclopent-3-ene-1-carbonyl chloride. This seemingly minor alteration imparts significant changes to the molecule's physical and chemical characteristics.

Cyclopentanecarbonyl chloride , a saturated acyl chloride, is a well-characterized colorless to pale yellow liquid.[1] In contrast, Cyclopent-3-ene-1-carbonyl chloride , its unsaturated analog, is less extensively documented in readily available literature, with much of its physical data being computed rather than experimentally determined.

For clarity and direct comparison, the key physical and chemical properties are summarized in the table below.

| Property | Cyclopent-3-ene-1-carbonyl chloride | Cyclopentanecarbonyl chloride |

| Chemical Structure | A five-membered carbon ring with one double bond, attached to a carbonyl chloride group. | A saturated five-membered carbon ring attached to a carbonyl chloride group. |

| Molecular Formula | C₆H₇ClO[2][3] | C₆H₉ClO[1][4] |

| Molecular Weight | 130.57 g/mol [2][3] | 132.59 g/mol [1][4] |

| CAS Number | 3744-80-7[2][3] | 4524-93-0[1][4] |

| Boiling Point | Not experimentally reported (Computed) | 161-162 °C[1] |

| Density | Not experimentally reported (Computed) | 1.091 g/mL at 25 °C[1] |

| Refractive Index | Not experimentally reported (Computed) | n20/D 1.4622[1] |

Synthesis and Experimental Protocols

Both compounds are typically synthesized from their corresponding carboxylic acids. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Cyclopentanecarbonyl chloride

The synthesis of Cyclopentanecarbonyl chloride is a standard procedure involving the reaction of cyclopentanecarboxylic acid with a chlorinating agent.

Experimental Protocol:

-

Reactants: Cyclopentanecarboxylic acid, Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the carboxylic acid at room temperature with stirring.

-

The reaction mixture is then gently heated to reflux for 1-2 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude Cyclopentanecarbonyl chloride is then purified by fractional distillation to yield the final product.

-

Synthesis of Cyclopent-3-ene-1-carbonyl chloride

The synthesis of Cyclopent-3-ene-1-carbonyl chloride follows a similar principle, starting from 3-cyclopentene-1-carboxylic acid. The presence of the double bond requires careful control of reaction conditions to avoid unwanted side reactions.

Experimental Protocol:

-

Reactants: 3-Cyclopentene-1-carboxylic acid, Oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-cyclopentene-1-carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

-

The solution is cooled in an ice bath, and oxalyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude Cyclopent-3-ene-1-carbonyl chloride.

-

Purification is typically achieved by distillation under reduced pressure.

-

References

An In-depth Technical Guide to the Safe Handling of Cyclopent-3-ene-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cyclopent-3-ene-1-carbonyl chloride (CAS No. 3744-80-7), a reactive acyl chloride used in chemical synthesis. Due to the limited availability of specific toxicological and physical hazard data for this compound, this document incorporates safety information from structurally related compounds, such as Cyclopentanecarbonyl chloride and Cyclopent-1-ene-1-carbonyl chloride, to provide a thorough overview of the potential hazards and necessary precautions.

Chemical Identification and Properties

Cyclopent-3-ene-1-carbonyl chloride is an organic compound with the following identifiers and properties.

| Property | Value |

| CAS Number | 3744-80-7[1][2] |

| Molecular Formula | C₆H₇ClO[2][3] |

| Molecular Weight | 130.57 g/mol [2][3] |

| Synonyms | 3-Cyclopentene-1-carbonyl chloride[3] |

Hazard Identification and Classification

This compound is classified as hazardous. Based on data for closely related compounds, it is expected to be corrosive and cause severe skin burns and eye damage. The GHS classification information is summarized below.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation |

| Danger | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[4] | ||

| Corrosive to Metals | Warning | H290: May be corrosive to metals.[4] | |

| Flammable Liquids (Potential) |

| Warning | H226/H227: Flammable liquid and vapor or Combustible liquid (based on analogs).[6][7] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling Cyclopent-3-ene-1-carbonyl chloride.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is required.[4][5] |

| Respiratory Protection | Use only under a chemical fume hood.[4] If the fume hood is not available or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

| Hand Protection | Chemical-resistant gloves must be worn. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

| Aspect | Procedure |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, sparks, and open flames.[4][7] Ground/bond container and receiving equipment to prevent static discharge.[7] Do not breathe mist/vapors/spray.[7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a corrosives area.[7] Keep away from water or moist air, as it reacts violently with water.[7] It is moisture-sensitive.[4] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, and water.[7] |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[4][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4][7] |

Generalized Experimental Workflow and Emergency Response

The following diagrams illustrate a generalized workflow for handling Cyclopent-3-ene-1-carbonyl chloride and the appropriate emergency response to an exposure event.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cyclopent-3-ene-1-carbonyl chloride | 3744-80-7 | Buy Now [molport.com]

- 3. Cyclopent-3-ene-1-carbonyl chloride | C6H7ClO | CID 13173314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Cyclopentanecarbonyl chloride | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopent-1-ene-1-carbonyl chloride | C6H7ClO | CID 11332481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Protocol for the Synthesis of Amides using Cyclopent-3-ene-1-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, found in a vast array of pharmaceuticals, natural products, and polymers.[1][2] The synthesis of amides is, therefore, a fundamental transformation in drug discovery and development. One of the most reliable and common methods for amide bond formation is the reaction of a carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine.[3][4][5] This reaction, often referred to as the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions.[3][6]

Cyclopent-3-ene-1-carbonyl chloride is a valuable building block that introduces a reactive cyclopentene moiety into molecules. This functional group can be used for further chemical modifications, making it a useful scaffold in the synthesis of complex molecular architectures. This document provides a detailed, standardized protocol for the synthesis of N-substituted amides via the reaction of Cyclopent-3-ene-1-carbonyl chloride with various primary and secondary amines.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7][8] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the stable amide product.[7][8] A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3][7]

Caption: General mechanism for amide synthesis from an acyl chloride and an amine.

Experimental Protocol

This protocol describes a general procedure for the reaction of Cyclopent-3-ene-1-carbonyl chloride with an amine in the presence of triethylamine as a base.

Materials and Equipment

-

Reagents:

-

Cyclopent-3-ene-1-carbonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.0 - 1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin Layer Chromatography (TLC) plates and chamber

-

General Reaction Conditions

The following table summarizes typical conditions for the amidation reaction. The specific amine substrate will influence the optimal conditions and yield.

| Parameter | Condition | Notes |

| Amine | Primary or Secondary | 1.0 - 1.1 equivalents |

| Base | Triethylamine (Et₃N) | 1.1 - 1.5 equivalents. Acts as an HCl scavenger.[3] |

| Solvent | Anhydrous DCM or THF | Choose a solvent that dissolves both reactants. |

| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control the initial exothermic reaction, then allowed to warm.[3][9] |

| Reaction Time | 1 - 16 hours | Monitor by TLC until the acyl chloride is consumed. |

| Workup | Aqueous wash | Removes the amine hydrochloride salt and excess base. |

| Purification | Column Chromatography / Recrystallization | Depends on the physical properties of the amide product. |

| Typical Yield | Good to Excellent (70-95%) | Yields are highly dependent on the amine's reactivity and steric hindrance. |

Detailed Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the selected primary or secondary amine (1.0 mmol, 1.0 equiv).

-

Dissolve the amine in anhydrous DCM (5-10 mL).

-

Add triethylamine (1.5 mmol, 1.5 equiv) to the stirring solution.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

In a separate, dry vial, dissolve Cyclopent-3-ene-1-carbonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).

-

Add the acyl chloride solution dropwise to the cold, stirring amine solution over 5-10 minutes. The reaction can be highly exothermic.[7]

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the mixture stir for 1-16 hours.

-

Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.

-

-

Aqueous Workup:

-

Once the reaction is complete, quench it by adding water or 1N HCl.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude amide by flash column chromatography on silica gel or by recrystallization, if applicable.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Safety Precautions

-

Acyl chlorides, including Cyclopent-3-ene-1-carbonyl chloride, are corrosive and react violently with water and other protic solvents. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.

-

The reaction is often exothermic; controlling the addition rate and using an ice bath is crucial to prevent overheating.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of amides from Cyclopent-3-ene-1-carbonyl chloride.

Caption: A step-by-step workflow for the synthesis of amides.

References

- 1. iajpr.com [iajpr.com]

- 2. growingscience.com [growingscience.com]

- 3. Amide Synthesis [fishersci.it]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Cyclohexene-1-carbonyl chloride | 932-67-2 | Benchchem [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

Application Notes and Protocols: Esterification of Cyclopent-3-ene-1-carbonyl chloride with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various primary alkyl esters of cyclopent-3-ene-1-carboxylic acid. This class of compounds holds significant potential in medicinal chemistry and drug development due to the versatile reactivity of the cyclopentene moiety, which serves as a key building block for complex molecular architectures.

Application Notes

The cyclopentene ring is a prevalent structural motif in a variety of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and the presence of a reactive double bond make it an attractive scaffold for the design of novel therapeutic agents. Esters of cyclopent-3-ene-1-carboxylic acid are valuable intermediates in the synthesis of these complex molecules, including potential antiviral and anticancer agents.

Antiviral Drug Development: The cyclopentene core is a key component of several carbocyclic nucleoside analogues that exhibit potent antiviral activity. These compounds mimic natural nucleosides and can interfere with viral replication processes. The esters synthesized from Cyclopent-3-ene-1-carbonyl chloride can be elaborated into these complex nucleoside analogues. For instance, the ester functionality can be reduced to the corresponding alcohol, which can then be further functionalized to introduce the nucleobase mimic.

Anticancer Drug Design: The cyclopentenone moiety, which can be derived from cyclopentene precursors, is found in a number of natural products with significant anticancer properties, such as prostaglandins. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The esters of cyclopent-3-ene-1-carboxylic acid can serve as precursors for the synthesis of novel cyclopentenone-based anticancer drug candidates.

Reaction Schematics and Mechanism

The esterification of Cyclopent-3-ene-1-carbonyl chloride with primary alcohols proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction:

where R is a primary alkyl group.

Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is a powerful tool for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. This document provides detailed application notes and generalized experimental protocols for the Friedel-Crafts acylation of various aromatic compounds using Cyclopent-3-ene-1-carbonyl chloride as the acylating agent.

Cyclopent-3-ene-1-carbonyl chloride offers the potential to introduce a reactive cyclopentenyl moiety onto an aromatic core, opening avenues for further functionalization and the synthesis of novel molecular scaffolds. The presence of the double bond in the acylating agent is a key feature that can be exploited in subsequent synthetic steps, but it also requires careful consideration during the Friedel-Crafts reaction itself to avoid potential side reactions.

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable products.

Application Notes

Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for Friedel-Crafts acylation. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃·OEt₂) can also be employed, particularly for activated aromatic substrates where milder conditions are desired. A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the product ketone.

Solvent Choice: The choice of solvent is critical and depends on the reactivity of the aromatic substrate and the reaction conditions. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common solvents as they are relatively inert and dissolve the reactants and catalyst complex. For less reactive aromatic compounds, the reaction can sometimes be run using the aromatic substrate itself as the solvent if it is a liquid.

Substrate Scope:

-

Activated Aromatic Compounds: Aromatic rings with electron-donating groups (e.g., anisole, toluene) are highly reactive and readily undergo acylation, often under milder conditions. The substitution pattern is directed by the activating group, typically leading to ortho and para isomers.

-

Unactivated Aromatic Compounds: Benzene is a standard substrate for Friedel-Crafts acylation and generally requires a stoichiometric amount of a strong Lewis acid like AlCl₃.

-

Deactivated Aromatic Compounds: Aromatic rings with strongly electron-withdrawing groups (e.g., nitrobenzene, benzaldehyde) are generally not suitable substrates for Friedel-Crafts acylation as they are too unreactive.

Potential Side Reactions with Cyclopent-3-ene-1-carbonyl chloride: The presence of the double bond in the cyclopentene ring introduces the possibility of side reactions under the strongly acidic conditions of the Friedel-Crafts reaction. The Lewis acid could potentially coordinate with the double bond, leading to polymerization or other undesired products. Therefore, careful control of the reaction temperature and slow addition of the acyl chloride are crucial to favor the desired acylation reaction. It may be beneficial to explore milder Lewis acids for more sensitive substrates.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of benzene, toluene, and anisole with Cyclopent-3-ene-1-carbonyl chloride. These protocols are based on standard procedures for Friedel-Crafts acylations and may require optimization for this specific acylating agent.

Safety Precautions:

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care and under anhydrous conditions.

-

Acyl chlorides are lachrymatory and corrosive.

-

Dichloromethane is a suspected carcinogen.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Acylation of Benzene with Cyclopent-3-ene-1-carbonyl chloride

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Cyclopent-3-ene-1-carbonyl chloride

-

Benzene (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve Cyclopent-3-ene-1-carbonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, phenyl(cyclopent-3-en-1-yl)methanone.

-

Purify the product by column chromatography or distillation.

Protocol 2: Acylation of Toluene with Cyclopent-3-ene-1-carbonyl chloride

Materials:

-

Same as Protocol 1, with toluene replacing benzene.

Procedure:

-

Follow the same setup and initial steps as in Protocol 1.

-

After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

-

Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene due to the activating effect of the methyl group. Monitor by TLC.

-

Follow the same work-up and purification procedure as in Protocol 1 to isolate the product, which will be a mixture of ortho and para isomers of (cyclopent-3-en-1-yl)(p-tolyl)methanone and (cyclopent-3-en-1-yl)(o-tolyl)methanone.

Protocol 3: Acylation of Anisole with Cyclopent-3-ene-1-carbonyl chloride

Materials:

-

Same as Protocol 1, with anisole replacing benzene.

Procedure:

-

Follow the same setup and initial steps as in Protocol 1.

-

Due to the high reactivity of anisole, the reaction can be conducted at a lower temperature.

-

Add a solution of anhydrous anisole (1.2 eq.) in anhydrous dichloromethane dropwise to the acylium ion complex at -10 to 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Follow the same work-up and purification procedure as in Protocol 1. The major product is expected to be the para isomer, (cyclopent-3-en-1-yl)(4-methoxyphenyl)methanone, due to steric hindrance at the ortho position.

Data Presentation

The following table summarizes the expected products and general reaction conditions for the Friedel-Crafts acylation of various aromatic compounds with Cyclopent-3-ene-1-carbonyl chloride. Please note that yields are hypothetical and will depend on optimized reaction conditions.

| Aromatic Substrate | Acylating Agent | Catalyst (eq.) | Solvent | Temp. (°C) | Expected Major Product(s) | Hypothetical Yield (%) |

| Benzene | Cyclopent-3-ene-1-carbonyl chloride | AlCl₃ (1.1) | CH₂Cl₂ | 0 - RT | Phenyl(cyclopent-3-en-1-yl)methanone | 60-75 |

| Toluene | Cyclopent-3-ene-1-carbonyl chloride | AlCl₃ (1.1) | CH₂Cl₂ | 0 | (Cyclopent-3-en-1-yl)(p-tolyl)methanone & (Cyclopent-3-en-1-yl)(o-tolyl)methanone | 70-85 |

| Anisole | Cyclopent-3-ene-1-carbonyl chloride | AlCl₃ (1.1) | CH₂Cl₂ | -10 - 0 | (Cyclopent-3-en-1-yl)(4-methoxyphenyl)methanone | 80-95 |

Visualizations

Caption: General mechanism of Friedel-Crafts acylation.

Caption: General experimental workflow for Friedel-Crafts acylation.

Application Notes and Protocols for the Polymerization of Cyclopent-3-ene-1-carbonyl chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from cyclopent-3-ene-1-carbonyl chloride via Ring-Opening Metathesis Polymerization (ROMP). The protocols and data presented are intended to serve as a foundational guide for researchers exploring the development of novel functional materials.

Introduction

The polymerization of functionalized cyclic olefins by Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool for the synthesis of well-defined polymers with a wide range of functional groups. Cyclopent-3-ene-1-carbonyl chloride is a particularly interesting monomer due to the presence of a highly reactive acid chloride moiety. This functional group can serve as a versatile handle for post-polymerization modification, allowing for the covalent attachment of various molecules, including drugs, peptides, and other bioactive compounds. The resulting functional polymers have potential applications in drug delivery, biomaterials, and nanotechnology.

The polymerization is typically initiated by a transition metal catalyst, most commonly a ruthenium-based Grubbs catalyst. These catalysts are known for their high tolerance to a variety of functional groups, making them suitable for the polymerization of monomers like cyclopent-3-ene-1-carbonyl chloride.[1][2]

Experimental Data

While specific experimental data for the polymerization of cyclopent-3-ene-1-carbonyl chloride is not extensively reported in the literature, the following table provides representative data based on the typical outcomes of ROMP of functionalized cyclopentene and norbornene derivatives under various conditions.[3][4][5] This data is intended to be illustrative and actual results may vary depending on the specific experimental setup.

| Entry | Monomer/Catalyst Ratio | Catalyst Generation | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |

| 1 | 50:1 | Grubbs' 3rd Gen. | Dichloromethane | 25 | >95 | 6.5 | 1.15 |

| 2 | 100:1 | Grubbs' 3rd Gen. | Dichloromethane | 25 | >95 | 13.1 | 1.18 |

| 3 | 200:1 | Grubbs' 3rd Gen. | Dichloromethane | 25 | >90 | 25.8 | 1.25 |

| 4 | 100:1 | Grubbs' 2nd Gen. | Toluene | 40 | >90 | 12.9 | 1.22 |

| 5 | 100:1 | Grubbs' 3rd Gen. | Tetrahydrofuran | 25 | >95 | 13.0 | 1.17 |